threo-9,10-Dihydroxystearic acid
Overview
Description
threo-9,10-Dihydroxystearic acid: is a long-chain fatty acid with the molecular formula C18H36O4. It is a dihydroxy derivative of stearic acid, specifically characterized by hydroxyl groups at the 9th and 10th carbon positions. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: threo-9,10-Dihydroxystearic acid can be synthesized from oleic acid through a series of chemical reactions. One common method involves the epoxidation of oleic acid followed by hydrolysis. The epoxidation is typically carried out using hydrogen peroxide in the presence of a catalyst such as formic acid or sulfuric acid. The resulting epoxide is then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of phosphotungstic acid as a catalyst. This method is advantageous as it avoids the use of strong acids and bases, reducing environmental impact and equipment corrosion. The process involves mixing oleic acid with the catalyst and adding hydrogen peroxide solution, followed by reaction at controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: threo-9,10-Dihydroxystearic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as sodium hypochlorite (NaClO) in a biphasic mixture.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the hydroxyl groups into corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can be used to introduce new functional groups.
Major Products Formed:
- Pelargonic Acid
- Azelaic Acid
- Hydroxyketones
Scientific Research Applications
threo-9,10-Dihydroxystearic acid has a wide range of applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various fine chemicals and polymers.
- Biology: This compound is studied for its role in metabolic pathways and its presence in biological samples such as human feces .
- Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for bioactive molecules.
- Industry: this compound is utilized in the production of surfactants, lubricants, and cosmetics due to its amphiphilic nature .
Mechanism of Action
The mechanism of action of threo-9,10-Dihydroxystearic acid involves its interaction with specific enzymes and molecular targets. For instance, it can be oxidized by alcohol dehydrogenases from microorganisms like Micrococcus luteus, leading to the formation of hydroxyketones. These hydroxyketones can then undergo further reactions to produce valuable industrial chemicals .
Comparison with Similar Compounds
- 9,10-Epoxystearic Acid
- 9,10,12,13-Tetrahydroxystearic Acid
- 9,10-Dihydroxyoctadecanoic Acid
Uniqueness: threo-9,10-Dihydroxystearic acid is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 9th and 10th positions. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. For example, while 9,10-Epoxystearic Acid is an epoxide, this compound is a diol, leading to different reactivity and applications .
Properties
IUPAC Name |
(9R,10R)-9,10-dihydroxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHUYIREGFMSP-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2391-05-1 | |
Record name | 9,10-Dihydroxystearic acid, threo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-DIHYDROXYSTEARIC ACID, THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQL1V605V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the safety implications of using threo-9,10-Dihydroxystearic Acid in cosmetic formulations?
A1: Research suggests that purified this compound exhibits a good safety profile for dermal application. In vitro studies indicated no ocular or dermal irritation potential. [] Furthermore, in vivo studies demonstrated that purified DHSA, at concentrations of 1%, 3%, and 5%, did not cause significant skin irritation, cumulative skin irritation, or sensitization in human participants. [] These findings support its potential as a safe ingredient in cosmetic products.
Q2: Can this compound be derived from sustainable sources, and what are its potential applications beyond cosmetics?
A2: this compound can be synthesized from oleic acid, a fatty acid readily available from various plant and animal sources. [, ] Interestingly, research highlights the potential of utilizing non-edible animal fat waste as a starting material. [] This approach aligns with sustainability goals by valorizing waste streams and offering an alternative to traditional sources. Beyond cosmetics, DHSA and its inorganic salts display promising thermal properties suitable for phase change materials (PCMs). [] PCMs are crucial for thermal energy storage applications, contributing to energy efficiency in various sectors.
Q3: How is this compound characterized using analytical techniques?
A3: Several analytical techniques are employed to characterize this compound. Gas chromatography-flame ionization detection (GC-FID) is instrumental in determining the mass ratios of fatty acid mixtures, such as palmitic acid-stearic acid mixtures, which are precursors to DHSA. [] Differential scanning calorimetry (DSC) is vital for studying the thermal behavior of DHSA, providing information on melting and solidification temperatures and latent heat. [] Furthermore, Fourier transform-infrared spectroscopy (FT-IR) helps analyze the functional groups and structural characteristics of DHSA and its derivatives. [] These methods offer a comprehensive understanding of DHSA's physicochemical properties and guide its applications.
Q4: How is cis-9,10-epoxystearic acid related to this compound, and what is its significance?
A4: Cis-9,10-epoxystearic acid serves as a precursor to this compound. It's found naturally in human leukocytes, primarily in its esterified form within lipids. [] The presence of cis-9,10-epoxystearic acid and its conversion to DHSA points to potential metabolic pathways and biological roles yet to be fully understood. Researchers have successfully isolated and quantified cis-9,10-epoxystearic acid from human leukocytes using gas liquid chromatographic-mass spectrometric analysis and conversion into this compound. [] This discovery opens avenues for investigating the biological significance of these compounds and their potential roles in cellular processes.
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